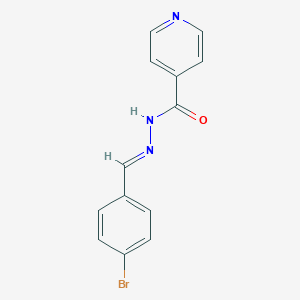
N'-(4-bromobenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-bromobenzylidene)isonicotinohydrazide, also known as BBINH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BBINH belongs to the class of hydrazones and is derived from isoniazid, which is a well-known anti-tuberculosis drug.
Mécanisme D'action
The mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMP-9, which is a protein that plays a key role in cancer metastasis. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of HIV-1 protease, which is an enzyme that plays a key role in the replication of the HIV virus.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In cancer cells, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to induce apoptosis, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties, as well as its insecticidal and anti-fungal properties. N'-(4-bromobenzylidene)isonicotinohydrazide is also relatively easy to synthesize and has a high yield. However, the limitations of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N'-(4-bromobenzylidene)isonicotinohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its insecticidal and anti-fungal properties and its potential use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N'-(4-bromobenzylidene)isonicotinohydrazide involves the reaction of isoniazid and 4-bromobenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds via a condensation reaction, which leads to the formation of N'-(4-bromobenzylidene)isonicotinohydrazide. The yield of N'-(4-bromobenzylidene)isonicotinohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
N'-(4-bromobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to inhibit the activity of several enzymes, including COX-2, MMP-9, and HIV-1 protease. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potent insecticidal properties. It has been reported to inhibit the growth and development of several insect pests, including the cotton bollworm and the diamondback moth. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have anti-fungal properties, making it a potential candidate for the control of plant diseases.
In environmental science, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potential applications in the treatment of wastewater. It has been reported to remove heavy metals from wastewater by forming stable complexes with them. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have potential applications in the removal of dyes and other pollutants from wastewater.
Propriétés
Formule moléculaire |
C13H10BrN3O |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
Clé InChI |
WJDGJNGJDIMLRB-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Br |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
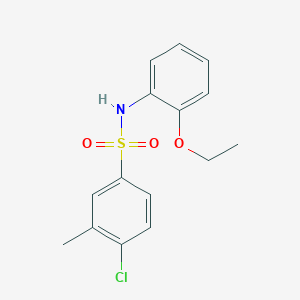
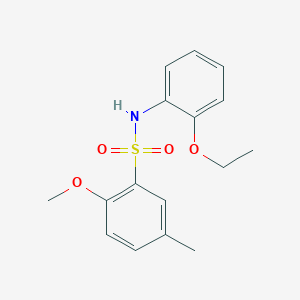

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)

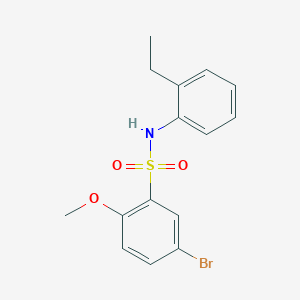
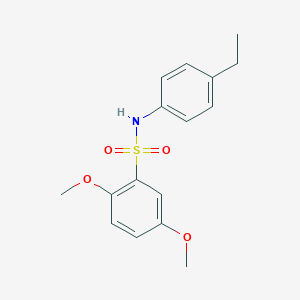

![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


